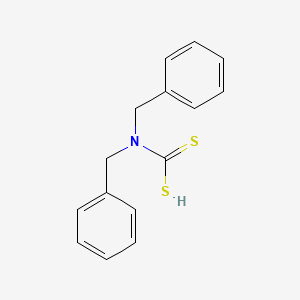

Dibenzyldithiocarbamate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dibenzylcarbamodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NS2/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCERBVBQNKZCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55310-46-8 (hydrochloride salt) | |

| Record name | Dibenzyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70243927 | |

| Record name | Dibenzyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-22-9 | |

| Record name | Dibenzyldithiocarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis Investigations

Established Synthetic Routes for Dibenzyldithiocarbamate Derivatives

The synthesis of this compound and its metal complexes has traditionally been approached through both multi-step and, more recently, one-pot methodologies. These routes are continuously refined to improve efficiency, yield, and environmental footprint.

Multi-Step Synthesis Approaches and Reaction Optimization

Multi-step synthesis is a conventional and widely documented method for preparing dithiocarbamate (B8719985) derivatives. pharmafeatures.com A common approach involves the reaction of dibenzylamine (B1670424) with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521), to form an alkali metal salt of dibenzyldithiocarbamic acid, like sodium this compound. tandfonline.comgoogle.com This intermediate is then reacted with a metal salt, for instance, zinc chloride, in a subsequent step to yield the final metal this compound complex. google.com

Reaction optimization is a critical aspect of these multi-step syntheses. Key parameters that are often fine-tuned include temperature, solvent, and the stoichiometric ratios of reactants. For example, the initial reaction between dibenzylamine and carbon disulfide is typically conducted at low temperatures (around 20-30°C) to control the exothermic reaction and prevent the formation of byproducts. google.com The choice of solvent, such as ethanol (B145695) or methanol, is important for dissolving the reactants and facilitating the reaction. tandfonline.comgoogle.com Optimization of these conditions is essential for maximizing the yield and purity of the final product. pharmafeatures.com The development of continuous flow systems has also been explored to enhance the scalability and efficiency of these multi-step processes. scispace.com

One-Step and Green Synthesis Innovations

In pursuit of more efficient and environmentally friendly processes, one-step and green synthesis methods have been developed. One-pot syntheses, where all reactants are combined in a single reaction vessel, streamline the process by eliminating the need to isolate intermediates. nih.govnih.govacs.org For instance, zinc this compound has been synthesized directly by reacting dibenzylamine, carbon disulfide, and a zinc source in a single step. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of dithiocarbamates. pharmafeatures.com This includes the use of less hazardous solvents, reducing waste, and improving atom economy. pharmafeatures.com Some innovative methods involve biocatalysis, which utilizes enzymes to carry out reactions with high selectivity and under mild conditions. pharmafeatures.com Another approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. tandfonline.com These green synthesis innovations aim to make the production of this compound derivatives more sustainable.

Purity Validation and Yield Optimization Strategies in this compound Synthesis

Ensuring the high purity and maximizing the yield of this compound products are paramount for their subsequent use in research and industrial applications. Various strategies are employed to achieve these goals.

After synthesis, the crude product is typically subjected to purification processes. Washing the synthesized product with appropriate solvents, such as diethyl ether, helps to remove unreacted starting materials and soluble impurities. researchgate.net Recrystallization from a suitable solvent is another common technique to obtain a highly pure crystalline product. researchgate.net The purity of the final compound is often assessed by its melting point, with a sharp melting point indicating high purity. google.com

Yield optimization is a continuous effort in the synthesis of this compound. This involves a systematic study of reaction parameters to identify the optimal conditions. Factors such as reaction time, temperature, pH, and the concentration of reactants are carefully controlled and varied to maximize the product yield. uokerbala.edu.iq For example, in the synthesis of zinc this compound, controlling the pH during the reaction has been shown to be crucial for achieving high yields. The use of catalysts can also enhance reaction rates and improve yields.

Table 1: Strategies for Purity Validation and Yield Optimization

| Strategy | Description | Key Parameters |

|---|---|---|

| Washing | Removal of soluble impurities from the solid product. | Solvent choice, number of washes. |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. | Solvent system, cooling rate. |

| Reaction Time | Optimizing the duration of the reaction to ensure complete conversion without product degradation. | Monitored by techniques like TLC or HPLC. |

| Temperature Control | Maintaining the optimal temperature to maximize reaction rate and minimize side reactions. | Use of heating mantles, ice baths, or thermostats. |

| pH Adjustment | Controlling the acidity or basicity of the reaction medium to favor product formation. | Use of buffers or dropwise addition of acids/bases. |

| Catalyst Use | Employing a substance to increase the reaction rate without being consumed. | Catalyst type, concentration. |

Advanced Characterization Techniques in Synthetic Research

The definitive confirmation of the structure and properties of synthesized this compound derivatives relies on a suite of advanced characterization techniques. These methods provide detailed information at the molecular and solid-state levels.

Spectroscopic Analyses (FT-IR, UV-Vis, NMR) for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule. bruker.com For dithiocarbamates, key vibrational bands include the C-N thioureide stretching vibration, typically observed in the range of 1450–1580 cm⁻¹, and the C-S stretching vibrations. tandfonline.comresearchgate.net The position and number of these bands can provide insights into the coordination mode of the dithiocarbamate ligand to a metal center. tandfonline.com For instance, a single strong band for the C-S stretch often indicates a bidentate coordination. researchgate.netniscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. this compound derivatives exhibit characteristic absorption peaks in the UV-Vis region. nih.govnih.gov For example, zinc this compound shows absorption peaks that can be attributed to n→σ* and π→π* electronic transitions within the dithiocarbamate moiety and the benzyl (B1604629) groups. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure in solution. chemicalbook.com The chemical shifts and splitting patterns of the protons and carbons in the NMR spectra provide detailed information about the connectivity of atoms and the chemical environment of the different groups within the this compound molecule. researchgate.netbohrium.com The ¹³C NMR spectrum is particularly useful for identifying the thioureide carbon (NCS₂) signal, which is a key indicator of the dithiocarbamate group. researchgate.netlibretexts.org

Table 2: Spectroscopic Data for this compound Derivatives

| Technique | Region/Chemical Shift | Assignment | Reference |

|---|---|---|---|

| FT-IR | ~1450-1580 cm⁻¹ | ν(C-N) thioureide stretch | tandfonline.com |

| FT-IR | ~940-1060 cm⁻¹ | ν(C-S) stretch | tandfonline.com |

| UV-Vis | ~210-300 nm | n→σ* and π→π* transitions | nih.govnih.gov |

| ¹³C NMR | ~200 ppm | Thioureide carbon (NCS₂) | researchgate.net |

Diffraction and Crystallographic Studies (XRD, Single-Crystal XRD) for Solid-State Structure

X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state. creative-biostructure.com

Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phases present in a bulk sample and to assess its crystallinity. acs.org The diffraction pattern obtained is a fingerprint of the crystalline material and can be compared to reference patterns for phase identification. acs.org For newly synthesized materials, PXRD can confirm the formation of a crystalline product. nih.gov

Coordination Chemistry of Dibenzyldithiocarbamate

Dibenzyldithiocarbamate as a Ligand: Chelation Mechanisms and Donor Properties

Dithiocarbamates (dtcs) are a class of organosulfur ligands renowned for their capacity to form stable complexes with a vast range of metal ions. Current time information in Bangalore, IN.ijpsonline.com The this compound anion, [S₂CN(CH₂C₆H₅)₂]⁻ (dbzdtc), is a prominent member of this family, characterized by the presence of two bulky benzyl (B1604629) groups attached to the nitrogen atom. These ligands are known as strong chelating agents, a property attributable to the two sulfur donor atoms they possess. nih.gov

The chelating ability of dithiocarbamates allows them to form stable complexes with most transition metals, lanthanides, actinides, and many main group elements. mdpi.comtandfonline.com This versatility has made them a subject of continuous interest in coordination chemistry. researchgate.net

Bidentate Coordination Modes and Variations

The this compound ligand typically coordinates to a metal center through both of its sulfur atoms, acting as a bidentate chelating agent. orientjchem.orgresearchgate.net This coordination results in the formation of a stable four-membered chelate ring (M-S-C-S). mdpi.com This bidentate chelation is the most common coordination mode. nih.gov

While symmetric bidentate chelation is predominant, variations exist. Dithiocarbamate (B8719985) ligands can also exhibit other coordination modes, such as:

Monodentate: Where only one sulfur atom binds to the metal center. nih.gov

Bridging Coordination: Where the ligand links multiple metal centers. This is observed in the formation of dimeric or polymeric structures. For instance, some zinc dithiocarbamate complexes form dimeric structures with bridging sulfur atoms. researchgate.net Cadmium complexes can also form dimeric structures where one dithiocarbamate ligand acts as a bridge between two metal ions. researchgate.net

The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the steric bulk of the N-substituents (in this case, the benzyl groups), and the presence of other ligands in the coordination sphere. nih.gov

Electronic Structure and Bonding Characteristics of the Ligand

The infrared (IR) spectrum provides crucial information about the ligand's bonding. The stretching vibration of the thioureide bond (C-N) typically appears in the region of 1420-1490 cm⁻¹. jetir.org The position of this band indicates the extent of the C-N double bond character. Another important region is around 1000 cm⁻¹, which is associated with the C-S stretching vibration. ijpsonline.comjetir.org Upon coordination to a metal, the frequency of the C-N stretch often shifts to a higher wavenumber, reflecting an increase in the C-N double bond character and confirming the involvement of the sulfur atoms in bonding. ijpsonline.com

Synthesis and Characterization of Metal this compound Complexes

The synthesis of metal dithiocarbamate complexes is generally a straightforward process. mdpi.com The most common method involves the reaction of a secondary amine (dibenzylamine) with carbon disulfide in a basic medium (like sodium hydroxide (B78521) or potassium hydroxide) to form the dithiocarbamate salt. orientjchem.orginformahealthcare.com This salt is then reacted in situ with an aqueous or alcoholic solution of a suitable metal salt to precipitate the desired metal complex. nih.govscispace.com

An alternative route involves the insertion of carbon disulfide into a metal-amide bond. mdpi.com The resulting complexes are typically solids that can be purified by recrystallization.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Confirms the bidentate coordination of the ligand through the analysis of C-N and C-S stretching frequencies. ijpsonline.combohrium.com The presence of a single, strong band for the C-S stretch is indicative of symmetric bidentate chelation. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, often dominated by ligand-to-metal charge transfer (LMCT) bands. nih.gov The geometry of the complex can often be inferred from its electronic spectrum. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the diamagnetic complexes. bohrium.comresearchgate.net

Elemental Analysis: Determines the empirical formula of the synthesized complexes. ijpsonline.cominformahealthcare.com

Transition Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), Pd(II), Pt(II), Cd(II), Au(I))

This compound forms stable complexes with a wide variety of transition metals.

Zinc(II) Complexes: Zinc(II) this compound, [Zn(dbzdtc)₂], is a well-studied complex. informahealthcare.com Its synthesis involves the reaction of sodium this compound with a zinc(II) salt. informahealthcare.com While many zinc dithiocarbamates are dimeric, monomeric structures with distorted tetrahedral or see-saw geometries have also been reported for [Zn(dbzdtc)₂]. researchgate.netinformahealthcare.com Dimeric forms often feature bridging sulfur atoms creating centrosymmetric structures.

Copper(II) Complexes: Copper(II) readily forms bis(dithiocarbamate) complexes, [Cu(S₂CNR₂)₂]. mdpi.com These d⁹ complexes are typically paramagnetic and adopt distorted square planar geometries in their monomeric form. mdpi.comsemanticscholar.org The synthesis follows the general method of reacting the ligand salt with a Cu(II) salt like CuCl₂. ijpsonline.com

Nickel(II) Complexes: Nickel(II) forms square planar [Ni(dbzdtc)₂] complexes. scispace.comscnu.edu.cn The synthesis can be achieved by reacting the ligand with a nickel salt in solution or via solvothermal methods. scnu.edu.cnresearchgate.net These complexes are typically four-coordinate with the Ni(II) ion bonded to four sulfur atoms from two bidentate ligands. researchgate.netscnu.edu.cn

Palladium(II) and Platinum(II) Complexes: Both Pd(II) and Pt(II) form square planar complexes with dithiocarbamate ligands. mdpi.combohrium.com Complexes with the general formula [M(dbzdtc)₂] (M = Pd, Pt) are known. researchgate.netresearchgate.netuaeh.edu.mx The synthesis involves reacting the ligand with salts like K₂PdCl₄ or K₂PtCl₄. The resulting complexes, such as [Pd(dbzdtc)₂] and [Pt(dbzdtc)₂], exhibit a square planar geometry with the metal ion coordinated to four sulfur atoms. bohrium.comuaeh.edu.mx

Cadmium(II) Complexes: Cadmium(II) forms both dimeric, [Cd(dbzdtc)₂]₂, and monomeric adducts. sioc-journal.cn The dimeric precursor can react with small spacer ligands like pyridine (B92270) or 4,4'-bipyridine (B149096) to form new mononuclear or polymeric structures, respectively. sioc-journal.cn The synthesis of the parent complex involves reacting the ligand with a cadmium salt. nih.govresearchgate.net The resulting complexes are often characterized as having distorted geometries. sphinxsai.com

Gold(I) Complexes: While less common in the initial search results, dithiocarbamates are known to form stable complexes with Au(I) and Au(III).

Main Group Metal Complexes

The coordination chemistry of dithiocarbamates extends to main group elements. mdpi.com Complexes with elements from Group 13, such as Indium(III), have been synthesized and structurally characterized. mdpi.com For example, In(III) can form a tris-chelate complex, [In(dtc)₃], where the metal center is coordinated to six sulfur atoms from three bidentate ligands. mdpi.com Tin(IV) complexes have also been reported. researchgate.net The synthesis generally follows the standard procedure of reacting the dithiocarbamate salt with a main group metal halide or salt. mdpi.com

Structural Elucidation of Metal Complexes

Zn(II) Complexes: A mononuclear structure of [Zn(dbzdtc)₂] was found to crystallize in the monoclinic space group P2₁/n, with the Zn(II) center in a rare four-coordinate see-saw geometry. informahealthcare.com In contrast, many other zinc dithiocarbamates form dimeric structures where two [Zn(S₂CNR₂)₂] units are linked by bridging sulfur atoms, resulting in a five-coordinate environment around each zinc atom. For example, bis(N-benzyl-N-(4-methoxybenzyl)dithiocarbamato-S,S')zinc(II) exists as a monomer with a distorted tetrahedral geometry. researchgate.net

Ni(II) Complexes: The complex [Ni(dbzdtc)₂] has been shown to have a square-planar geometry, with the nickel atom lying on an inversion center and bonded to four sulfur atoms from two bidentate ligands. scispace.comscnu.edu.cn

Pd(II) and Pt(II) Complexes: Palladium(II) dithiocarbamate complexes consistently show a distorted square planar geometry where the Pd(II) ion is coordinated to four sulfur atoms from two chelating ligands. bohrium.com For instance, complexes like [Pd(Pipdtc)₂] crystallize in monoclinic or triclinic space groups. bohrium.com Similarly, Platinum(II) complexes, such as [Pt(L)Cl₂] where L is a derivative of this compound, display square planar geometry around the Pt(II) cation. uaeh.edu.mxuaeh.edu.mx

Cd(II) Complexes: Cadmium(II) dithiocarbamate complexes often exhibit dimeric structures in the solid state. mdpi.comresearchgate.net For example, [Cd(DBTC)₂]₂ is a dimer. sioc-journal.cn The addition of other ligands can break this dimer to form new structures; adding 4,4'-bipyridine results in a 1-D coordination polymer, [Cd(DBTC)₂(4,4'-bipy)]. sioc-journal.cn

The structural data from these studies are crucial for understanding the subtle interplay of electronic and steric factors that govern the coordination chemistry of this compound.

Interactive Data Table of Selected Metal this compound Complex Structures

Below is a summary of crystallographic data for several metal complexes.

| Metal Ion | Complex Formula | Crystal System | Space Group | Coordination Geometry | M-S Bond Lengths (Å) | S-M-S Angle (°) | Reference |

| Zn(II) | [Zn(dbzdtc)₂] | Monoclinic | P2₁/n | See-saw | Zn-S1: 2.308, Zn-S2: 2.503, Zn-S3: 2.316, Zn-S4: 2.479 | S1-Zn-S2: 73.6, S3-Zn-S4: 74.2 | informahealthcare.com |

| Ni(II) | [Ni(DBTC)₂] | Triclinic | P-1 | Square Planar | Ni-S range: 2.19 - 2.21 | ~79 | scnu.edu.cn |

| Pd(II) | [Pd(L)₂] Type | Triclinic/Monoclinic | P-1 or P2₁/c | Distorted Square Planar | Pd-S range: 2.31 - 2.35 | ~74-76 | bohrium.com |

| Cd(II) | [Cd(DBTC)₂]₂ | - | - | Dimer, 5-coordinate Cd | - | - | sioc-journal.cn |

| Cd(II) | [Cd(DBTC)₂(4,4'-bipy)] | - | - | 1-D Polymer, Octahedral | - | - | sioc-journal.cn |

Coordination Geometries (e.g., Square Planar, Tetrahedral, Octahedral)

This compound complexes exhibit a variety of coordination geometries, largely dependent on the central metal ion, its oxidation state, and the steric influence of the ligands. informahealthcare.commdpi.com

Square Planar: This geometry is common for d⁸ metal ions like Palladium(II), Platinum(II), Nickel(II), and Copper(II). acs.orgbohrium.commdpi.comrsc.orgresearchgate.net In bis(dibenzyldithiocarbamato) complexes of these metals, the central ion is coordinated to four sulfur atoms from two bidentate this compound ligands, resulting in a distorted square planar PdS₄ or NiS₄ geometry. acs.orgbohrium.com For example, the bis(dibenzyldithiocarbamato)Cu(II) complex consists of a monomeric unit where the two ligands form a distorted square planar geometry around the Cu(II) ion. acs.org Similarly, Pd(II) and Pt(II) complexes with diphosphine ligands and a single this compound ligand also adopt a square planar arrangement. rsc.org

Tetrahedral: Tetrahedral geometry is frequently observed in complexes of d¹⁰ ions such as Zinc(II) and Silver(I). mdpi.comresearchgate.net In the solid state, bis(dibenzyldithiocarbamato)zinc(II) often features a dimeric structure with each zinc center exhibiting a distorted tetrahedral geometry. researchgate.net However, monomeric species with a highly distorted tetrahedral arrangement are also known, where the steric bulk of the benzyl groups prevents dimerization. informahealthcare.comresearchgate.net A mononuclear bis(dibenzyldithiocarbamato)Zn(II) complex has been reported to adopt a rare see-saw geometry, which is a variation of the tetrahedral arrangement. informahealthcare.com In a polymeric silver(I) complex, poly[(µ₃-N,N-dibenzyldithiocarbamato-κ⁴S,S':S:S')silver(I)], each Ag(I) ion is bonded to sulfur atoms from three different ligands, resulting in a distorted tetrahedral geometry. mdpi.com

Octahedral: Octahedral coordination is typically achieved in mixed-ligand systems or with metal ions that favor a coordination number of six, such as Cobalt(III), Ruthenium(II/III), and Nickel(II) in the presence of additional ligands. scispace.comresearchgate.netmdpi.comresearchgate.net For instance, a mononuclear cobalt(III) complex was found to have a distorted octahedral geometry, formed by the coordination of three bidentate dithiocarbamate ligands. researchgate.net Nickel(II) can also form distorted octahedral complexes, such as [Ni(Bz₂dtc)₂(cyclam)] and [Ni(Bz₂dtc)₂(phen)], where Bz₂dtc is this compound, and cyclam or 1,10-phenanthroline (B135089) (phen) act as co-ligands, creating an N₄S₂ donor set around the metal. scispace.comresearchgate.net Ruthenium dithiocarbamate complexes also generally adopt octahedral coordination geometries. mdpi.com

Table 1: Coordination Geometries of Metal this compound Complexes

| Metal Ion | Coordination Geometry | Example Complex | Reference |

|---|---|---|---|

| Palladium(II) | Square Planar | [Pd(dibenzyldithiocarbamato)₂] | bohrium.com |

| Platinum(II) | Square Planar | [Pt(S₂CNEt₂)(dppp)]Cl (analogy) | rsc.org |

| Nickel(II) | Square Planar | [Ni(dibenzyldithiocarbamato)₂] | researchgate.net |

| Copper(II) | Distorted Square Planar | [Cu(dibenzyldithiocarbamato)₂] | acs.org |

| Zinc(II) | Distorted Tetrahedral / See-Saw | [Zn(dibenzyldithiocarbamato)₂] (monomer/dimer) | informahealthcare.comresearchgate.net |

| Silver(I) | Distorted Tetrahedral | [Ag(dibenzyldithiocarbamato)]n (polymer) | mdpi.com |

| Cobalt(III) | Distorted Octahedral | [Co(dithiocarbamato)₃] (general) | researchgate.net |

| Nickel(II) | Distorted Octahedral | [Ni(dibenzyldithiocarbamato)₂(phen)] | scispace.comresearchgate.net |

| Ruthenium(II/III) | Octahedral | General Ru-dithiocarbamate complexes | mdpi.com |

Intermolecular Interactions within Crystal Structures (e.g., M···S, C–H···π)

M···S Interactions: Secondary intermolecular M···S interactions are a common feature in the crystal structures of metal dithiocarbamates, often leading to associated structures like dimers or polymers. mdpi.comresearchgate.net These interactions, where a metal center has a short contact with a sulfur atom from an adjacent molecule, can effectively increase the coordination number of the metal ion and dictate the dimensionality of the supramolecular assembly. researchgate.netmdpi.com

C–H···π Interactions: The presence of benzyl groups provides ample opportunity for C–H···π interactions. mdpi.comresearchgate.net These interactions occur between the C–H bonds of the benzyl groups (or other aliphatic parts of the molecule) and the π-system of an aromatic ring on a neighboring molecule. nih.govmdpi.com More uniquely, the π-electron density delocalized within the MS₂C chelate ring itself can act as a π-acceptor. rsc.orgresearchgate.net These C–H···π(chelate) interactions are significant in stabilizing the crystal lattice and directing the self-assembly of the complexes into higher-dimensional supramolecular networks. researchgate.netrsc.orgresearchgate.net In some structures, these interactions are responsible for linking molecules into polymeric chains. researchgate.net

Other Interactions: Weak hydrogen-bonding interactions, such as C–H···S contacts, are also frequently observed, further stabilizing the crystal structure. mdpi.comresearchgate.net In a nickel(II) this compound complex, unusual C–H···Ni anagostic interactions were found to link the molecules into 1D supramolecular chains. rsc.org

Redox Behavior and Electrochemistry of this compound Complexes

The electrochemical properties of metal dithiocarbamate complexes are of significant interest due to their redox activity, which is crucial for applications in areas like catalysis and materials science. researchgate.netmdpi.com The redox behavior can be centered on the metal ion, the ligand, or be a combination of both.

Cyclic voltammetry (CV) is a primary technique used to investigate these redox processes. researchgate.netcsuohio.eduals-japan.com For many transition metal dithiocarbamate complexes, CV studies reveal quasi-reversible, diffusion-controlled, metal-centered redox processes. researchgate.net For example, studies on cobalt dithiocarbamate complexes have shown a one-electron quasi-reversible process assigned to the Co(III)/Co(IV) redox couple. researchgate.net In other systems, multiple redox couples corresponding to sequential single-electron transfers, such as Mn(II)/Mn(III) and Mn(III)/Mn(IV), have been observed. researchgate.net

The dithiocarbamate ligand itself is redox-active. mdpi.com While the metal center is often the primary site of electron transfer in this compound complexes, the ligand can act as an electron reservoir, stabilizing the metal in various oxidation states. researchgate.netmdpi.com The redox potential of the metal ion is strongly influenced by the coordination environment provided by the this compound ligand. wayne.edu The electron-donating nature of the dithiocarbamate ligand can make the oxidation of the metal center easier or harder compared to its aqua ion.

In some cases, the redox process can be ligand-based. For certain complexes with redox "non-innocent" ligands, it can be challenging to definitively assign the oxidation state of the metal, as electron density is shared between the metal and the ligand orbitals. mdpi.comcsuohio.edu The electrochemical behavior of this compound complexes is therefore a complex interplay between the properties of the metal and the ligand, which can be tuned by modifying the ligand structure or the coordination sphere of the metal. researchgate.netwayne.edu

Applications in Advanced Materials Science and Polymer Chemistry

Dibenzyldithiocarbamate as a Vulcanization Accelerator in Elastomers

In the processing of rubber compounds, vulcanization accelerators are crucial for enhancing the efficiency of sulfur cross-linking, which in turn dictates the final properties of the material, including tensile strength, hardness, and thermal stability. nih.govresearchgate.net this compound derivatives have been extensively studied for their potent accelerating capabilities. nih.govresearchgate.net

Research has demonstrated that this compound exhibits a powerful synergistic effect when used in combination with other accelerators. nih.govresearchgate.net When a this compound derivative is introduced into a vulcanization system containing primary accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS) or 1,3-diphenylguanidine (DPG), the efficiency of the vulcanization process is markedly enhanced. nih.govresearchgate.netmdpi.comnih.gov This synergy manifests as a reduction in the optimal vulcanization time and an increase in the cure rate. nih.govresearchgate.net Studies on natural rubber have also identified significant synergistic activity between zinc this compound (ZBEC) and thiazole-based accelerators such as dibenzothiazyledisulfide (MBTS). nih.govresearchgate.net

Table 1: Effect of this compound on Vulcanization Characteristics of SBR

| Accelerator System | Optimal Vulcanization Time (t₉₀, min) | Cure Rate Index (CRI, min⁻¹) | Change from Reference |

| Reference (CBS/DPG) | 8.5 | 11.8 | N/A |

| CBS/DPG + this compound | 6.0 | 16.7 | -29.4% (Time), +41.5% (CRI) |

| CBS + this compound | 7.0 | 14.3 | -17.6% (Time), +21.2% (CRI) |

This table presents illustrative data based on findings reported in scientific literature, showing a significant reduction in vulcanization time and an increase in cure rate when a this compound derivative is added to standard accelerator systems. nih.govresearchgate.net

The mechanism behind the synergistic activity involves complex chemical interactions between the accelerators. researchgate.net It has been proposed that 2-mercaptobenzothiazole (MBT), generated from the decomposition of CBS or MBTS, reacts with the zinc dithiocarbamate (B8719985). researchgate.net This interaction leads to the formation of other potent accelerating species, such as thiuram disulfides. researchgate.net This cascade of reactions ultimately increases the rate and efficiency of the formation of sulfur crosslinks within the elastomer network, explaining the observed enhancement in vulcanization performance. nih.govresearchgate.netresearchgate.net

The use of this compound as a co-accelerator has a direct and positive impact on the physical properties of the final vulcanized rubber. nih.gov A primary reason for this improvement is a significant increase in the crosslink density of the elastomer network. nih.govresearchgate.net Higher crosslink density generally leads to improvements in modulus, hardness, and tensile strength. researchgate.netmdpi.com Research confirms that styrene-butadiene rubber (SBR) vulcanizates containing a this compound derivative demonstrate higher tensile strength compared to reference compounds, even when the content of primary accelerators like CBS or DPG is reduced. nih.govmdpi.comnih.gov

Table 2: Mechanical Properties of SBR Vulcanizates

| Property | Reference Vulcanizate (CBS/DPG) | Vulcanizate with this compound | % Improvement |

| Tensile Strength (MPa) | 14.5 | 16.2 | +11.7% |

| **Crosslink Density (νt x 10⁻⁵ mol/cm³) ** | 7.8 | 9.5 | +21.8% |

| Hardness (Shore A) | 65 | 68 | +4.6% |

This table provides representative data illustrating the enhancement of key mechanical properties and crosslink density in SBR composites accelerated with a this compound derivative compared to a conventional system. nih.govresearchgate.net

A significant environmental and processing advantage offered by this compound is the ability to reduce the amount of zinc oxide (ZnO) required for vulcanization. nih.govresearchgate.netmdpi.comnih.gov Zinc oxide acts as an essential activator in sulfur vulcanization, but its use is under scrutiny due to environmental concerns. researchgate.netmdpi.comtno.nl Studies have shown that the high activity of this compound-based systems makes it possible to decrease the ZnO content by as much as 40% without negatively affecting the crosslink density or the mechanical performance of the vulcanizates. nih.govresearchgate.netmdpi.comnih.gov This reduction is a crucial step toward developing more environmentally sustainable rubber manufacturing processes. researchgate.net

The type of curing system significantly influences the long-term durability of rubber products. nih.gov Efficient vulcanization (EV) systems, which use a high accelerator-to-sulfur ratio, tend to create a network dominated by thermally stable mono- and disulfide crosslinks. nih.govresearchgate.net This structure imparts superior resistance to thermo-oxidative aging compared to conventional systems that form less stable polysulfide links. nih.govresearchgate.netmdpi.com The use of this compound promotes a more efficient vulcanization process, resulting in a network structure that enhances thermal stability. nih.govresearchgate.net It has been demonstrated that replacing CBS entirely with a this compound derivative can improve the resistance of SBR vulcanizates to thermo-oxidative aging, better-preserving mechanical properties after heat exposure. nih.govresearchgate.netmdpi.comnih.gov

This compound as a Precursor in Nanomaterial Synthesis

Metal Sulfide (B99878) Nanoparticles via Single-Source Precursor Routes

The thermolysis of metal-dibenzyldithiocarbamate complexes is a prominent method for producing metal sulfide nanoparticles. In this process, the this compound compound is heated in the presence of a capping agent, leading to its decomposition and the subsequent formation of nanoparticles. The capping agent plays a crucial role in controlling the size, shape, and morphology of the nanoparticles, preventing their agglomeration and ensuring the formation of monodisperse particles. tandfonline.com

A notable example is the synthesis of silver sulfide (Ag₂S) nanoparticles using N,N-dibenzyldithiocarbamato silver(I) as the single-source precursor. tandfonline.com In a typical synthesis, the precursor is dispersed in oleic acid and then introduced into a hot capping agent, such as 1-dodecanethiol. The reaction temperature is a critical parameter that influences the size of the resulting nanoparticles. For instance, thermolysis at 120°C, 160°C, and 200°C has been shown to produce quasi-spherical Ag₂S nanoparticles with average particle sizes of 4.0 nm, 5.4 nm, and 5.5 nm, respectively. tandfonline.com

The optical properties of these nanoparticles are also dependent on their size. The optical band gaps for Ag₂S nanoparticles synthesized at 120°C, 160°C, and 200°C have been determined to be 3.76 eV, 3.81 eV, and 3.71 eV, respectively. tandfonline.com These nanoparticles have demonstrated potential as photocatalysts for the degradation of organic dyes under irradiation. tandfonline.com

| Thermolysis Temperature (°C) | Average Particle Size (nm) | Optical Band Gap (eV) |

|---|---|---|

| 120 | 4.0 | 3.76 |

| 160 | 5.4 | 3.81 |

| 200 | 5.5 | 3.71 |

Development of Polymer Matrix Nanocomposites

While the synthesis of metal sulfide nanoparticles from this compound precursors is well-documented, the subsequent incorporation of these specific nanoparticles into polymer matrices to form nanocomposites is an area of ongoing research. In general, the development of polymer matrix nanocomposites involves dispersing nanoparticles within a polymer to enhance its properties. The uniform dispersion of nanoparticles is crucial for achieving improved mechanical and thermal characteristics in the resulting composite material.

For instance, the in situ synthesis of silver sulfide (Ag₂S) nanoparticles within a polyimide (PI) matrix has been shown to significantly improve the mechanical and tribological properties of the resulting nanocomposite coatings. mdpi.com In such a process, a single-source precursor is introduced into the polymer matrix, and the nanoparticles are formed in place. This method can lead to a good dispersion and strong interfacial adhesion between the nanoparticles and the polymer.

The properties of these nanocomposites are highly dependent on the size and distribution of the embedded nanoparticles. Research on Ag₂S nanoparticles in polyimide coatings has demonstrated that controlling the nanoparticle size can optimize the mechanical properties, such as micro-hardness and elastic modulus, as well as the tribological performance of the material. mdpi.com The improved performance is often attributed to the synergistic effect of the well-dispersed, appropriately sized nanoparticles and the polymer matrix, which can lead to the formation of a protective tribofilm. researchgate.net

| Nanoparticle Size Distribution | Micro-hardness (GPa) | Elastic Modulus (GPa) | Tribological Performance |

|---|---|---|---|

| Bimodal | 0.39 | Enhanced | Optimal |

| Multimodal | Reduced | Attenuated | Sub-optimal |

The development of polymer matrix nanocomposites using nanoparticles derived from this compound holds promise for creating advanced materials with tailored functionalities for a variety of applications. Further research in this area is expected to unlock the full potential of these novel composite materials.

Analytical Chemistry: Advanced Methodologies and Environmental Monitoring Research

Preconcentration Techniques for Trace Element Analysis

Preconcentration is a critical step in the analysis of trace elements, especially in environmental samples like natural waters where concentrations are often below the detection limits of modern analytical instruments. tandfonline.com Dibenzyldithiocarbamate is a favored reagent for this purpose due to its capacity to chelate a broad spectrum of metals, facilitating their removal from a large sample volume and concentrating them into a much smaller, manageable form for analysis. tandfonline.comtandfonline.com The low solubility of the resulting metal-DBDTC complexes in water is a key property, often eliminating the need for a metal carrier during precipitation. nii.ac.jp

Coprecipitation with this compound is a robust method for concentrating numerous metal ions simultaneously. In this technique, a solution of NaDBDTC is added to an aqueous sample, causing the target metal ions to form insoluble metal-dibenzyldithiocarbamate chelates that precipitate out of the solution. tandfonline.comtandfonline.com These precipitates can then be collected, typically by filtration, and redissolved in a small volume of acid for subsequent analysis. tandfonline.comtandfonline.com This approach effectively separates the analytes from the sample matrix and concentrates them, significantly improving detection limits. tandfonline.com

Research has demonstrated the successful application of this method for a wide array of elements. Studies have shown recoveries exceeding 80% for elements such as Ag, Bi, Cd, Co, Cu, Fe, Mo, Ni, Pb, Sn, V, and Zn from water samples using NaDBDTC with a carrier element like nickel or silver. tandfonline.com The technique has also been effectively applied to the precipitation of Cr(VI), Mn(II), Fe(III), and Hg(II). nii.ac.jp Dithiocarbamate (B8719985) ligands, in general, are known to effectively precipitate metals like Cd, Cu, Ni, Pb, and Zn across a broad pH range. researchgate.net The high efficiency of this method is particularly noted for the removal of Pb(II), Cu(II), and Ag(I) from aqueous solutions. tandfonline.com

Solvent extraction is another widely used technique. After chelation with DBDTC, the resulting neutral metal complexes can be extracted into a small volume of an immiscible organic solvent, achieving concentration and separation from the aqueous phase. tandfonline.com

Table 1: Metals Analyzed by Precipitation/Extraction with this compound

| Metal Ion | Method | Sample Matrix | Analytical Technique | Reference |

|---|---|---|---|---|

| Ag, Cu, Pb, Zn | Coprecipitation | Water | ICP-ES | tandfonline.com, tandfonline.com |

| Cr(VI) | Precipitation | Water | XRF | nii.ac.jp |

| Cd, Ni | Precipitation | Water | Not Specified | researchgate.net |

| U | Coprecipitation | Natural Waters | XRF | iaea.org |

This table is interactive. Click on the headers to sort the data.

This compound demonstrates selectivity in its reactions with different oxidation states of certain metals, which is a crucial feature for speciation analysis. A notable example is its application in the analysis of chromium. DBDTC reacts with chromium(VI), leading to the formation of a chromium(III)-dibenzyldithiocarbamate complex. grafiati.com This transformation allows for the separation and quantification of the highly toxic and mobile Cr(VI) species from the less toxic Cr(III). The method typically involves the selective precipitation or extraction of the complex formed from Cr(VI), enabling its determination distinct from other chromium forms present in the sample. nii.ac.jpacs.org This capability is vital for environmental monitoring and toxicological studies, where the toxicity and environmental fate of an element are highly dependent on its chemical form. grafiati.com

Chromatographic Separation and Detection Methods for Metal-Dibenzyldithiocarbamate Complexes (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying individual metal-dibenzyldithiocarbamate complexes from a mixture. nih.gov After chelation with DBDTC, the resulting metal complexes can be separated using reversed-phase HPLC. nih.govchromatographyonline.com

A common approach involves separation on a C18 column. nih.gov For instance, a quaternary solvent system consisting of methanol, acetonitrile (B52724), tetrahydrofuran, and a pH 5 acetate (B1210297) buffer has been successfully used to separate the DBDTC complexes of ten different metals. nih.gov Isocratic conditions with a mobile phase rich in an organic modifier like acetonitrile (85-88%) have also proven effective for separating a complex mixture of ten metal chelates, including those of Cd(II), Pb(II), Hg(II), Ni(II), and Cu(II). nih.gov Detection is typically achieved using a UV-Vis spectrophotometer, which measures the absorbance of the complexes as they elute from the column. nih.govdcu.ie This combination of chelation, separation, and detection provides a sensitive and selective method for the simultaneous determination of multiple trace metals. nih.gov Detection limits in the parts-per-billion (ppb) or µg/L range are achievable with this methodology. nih.govnih.gov However, challenges can arise, such as metal exchange reactions between zinc-DBDTC complexes and the stainless steel components of the chromatograph, which requires careful method optimization. researchgate.net

Table 2: HPLC Methods for Metal-Dibenzyldithiocarbamate Complex Analysis

| Metals Analyzed | Column Type | Mobile Phase Components | Detection | Reference |

|---|---|---|---|---|

| Cd, Cu, Cr, Hg, Ni, Pb, Sb, Se, Tl, Zn | C18 | Methanol, Acetonitrile, Tetrahydrofuran, Acetate Buffer | UV-Vis | nih.gov |

| Cd, Pb, Bi, Hg, Ni, Cu, As, Fe, Co, In | Reversed-Phase | Acetonitrile | Not Specified | nih.gov |

| Cu, Hg, Ni, Cd | LiChrosorb Si 60 | Cyclohexane-benzene | UV (315 nm) | dcu.ie |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Techniques for Quantitative Analysis in Environmental Samples

Following preconcentration with this compound, various spectroscopic techniques are employed for the final quantitative analysis of the target metals. nih.gov The choice of technique depends on factors like the required sensitivity, the number of elements to be determined, and the sample matrix.

Inductively Coupled Plasma Emission Spectrometry (ICP-ES): After coprecipitation of metal-DBDTC complexes and redissolution in acid, ICP-ES is a common and powerful technique for multielement analysis. tandfonline.comtandfonline.com It offers high sensitivity and speed, making it suitable for analyzing a wide range of trace metals in environmental waters. tandfonline.com

X-ray Fluorescence (XRF) Spectrometry: This technique is frequently used for the analysis of solid samples. After the metal-DBDTC precipitates are collected on a filter, they can be analyzed directly by XRF. nii.ac.jpiaea.org This method is advantageous as it is non-destructive. nii.ac.jp It has been successfully applied to determine various heavy metals, including Cr(VI), in water and even in pharmaceutical products. nii.ac.jpacs.org

Particle-Induced X-ray Emission (PIXE): PIXE is another highly sensitive nuclear technique used for determining trace element concentrations. worldscientific.com Following preconcentration with sodium this compound, PIXE has been used to determine elements like V, Cr, Mn, Fe, Ni, Cu, Zn, As, Se, and Pb in river water samples. worldscientific.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique is often coupled with HPLC for the detection and quantification of separated metal-DBDTC complexes. nih.gov It is also used in standalone spectrophotometric methods where the colored metal complex is measured directly. uokerbala.edu.iq

These spectroscopic methods, when combined with the effective preconcentration provided by this compound, constitute a highly sensitive and reliable approach for monitoring trace metal pollutants in the environment. potravinarstvo.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium this compound |

| Silver |

| Copper |

| Lead |

| Zinc |

| Chromium(VI) |

| Bismuth |

| Cadmium |

| Cobalt |

| Iron |

| Molybdenum |

| Nickel |

| Tin |

| Vanadium |

| Tungsten |

| Manganese(II) |

| Iron(III) |

| Selenium(IV) |

| Mercury(II) |

| Uranium |

| Arsenic(III) |

| Indium(III) |

| Antimony |

| Thallium |

| Selenium |

| Methanol |

| Acetonitrile |

Environmental Remediation and Corrosion Inhibition Research

Heavy Metal Chelation and Removal from Contaminated Media

The dithiocarbamate (B8719985) moiety is a powerful chelating agent, capable of forming stable complexes with a wide range of heavy metal ions. researchgate.netcore.ac.uk This characteristic is leveraged in environmental remediation to capture and remove toxic metals from polluted soil and water. The strong electron-donating capacity of the sulfur atoms in the dithiocarbamate group facilitates the formation of insoluble organometallic complexes, effectively precipitating metals from aqueous solutions. mdpi.com

Dithiocarbamate-based compounds have proven highly effective in sequestering various toxic heavy metals from contaminated water. researchgate.net Studies on different dithiocarbamate ligands demonstrate high removal efficiencies for metals such as lead (Pb), copper (Cu), cadmium (Cd), and zinc (Zn). researchgate.nettandfonline.com For instance, research on novel dithiocarbamate ligands showed removal efficiencies approaching 100% for Pb, Cu, and silver (Ag), with a distinct selectivity order among different metals. tandfonline.com While specific data for dibenzyldithiocarbamate is part of a broader research area, the general efficacy of the functional group is well-documented. For example, dithiocarbamate ligands have been shown to be more effective than activated carbon at removing Pb(II), Cd(II), Cu(II), and Zn(II) from polluted water. researchgate.net

In soil remediation, dithiocarbamate derivatives are used to immobilize heavy metals, reducing their bioavailability and uptake by plants. A study using dithiocarbamate chitosan (B1678972) to treat cadmium-contaminated soil found that it could decrease the amount of Cd absorbed by the model plant Arabidopsis thaliana by as much as 50%. nih.gov This amendment improved plant growth and biomass, suggesting that such compounds are effective for the in-situ remediation of polluted soils. nih.gov While many studies focus on the broader class of dithiocarbamates, this compound is noted for being far more stable at low pH compared to other variants, a valuable property in various environmental conditions. tandfonline.com

| Metal Ion | DTC Derivative | Medium | Optimal pH | Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Pb(II) | Novel DTC Ligand | Aqueous Solution | - | ~100% | tandfonline.com |

| Cu(II) | Novel DTC Ligand | Aqueous Solution | 8.5 | 99.9% | core.ac.uktandfonline.com |

| Cd(II) | Dithiocarbamate Chitosan (in soil) | Contaminated Soil | - | Reduced plant uptake by 50% | nih.gov |

| Zn(II) | Diphenyldithiocarbamate | Polluted Water | 11 | >95% | core.ac.uk |

| Ni(II) | Novel DTC Ligand | Aqueous Solution | 4 & 7 | >99% | tandfonline.com |

| Cr(III) | Limestone (for comparison) | Water | 8.5 | >90% | nih.gov |

The primary mechanism for heavy metal removal by this compound is chemisorption, driven by strong chelation. researchgate.net The dithiocarbamate group (S=C-S-) acts as a bidentate ligand, meaning it binds to a central metal atom at two points, forming a stable, ring-like structure known as a chelate complex. researchgate.netmdpi.com This process effectively sequesters the metal ions.

Adsorption studies involving dithiocarbamates and heavy metals often fit the Langmuir adsorption isotherm model. researchgate.netccsenet.org This suggests that the inhibitor molecules form a monolayer on the contaminant surface, where a finite number of identical and equivalent adsorption sites are available. researchgate.netccsenet.org The formation of these stable complexes is the key factor in their ability to passivate heavy metals in soil and precipitate them from wastewater. researchgate.net

Corrosion Inhibition Mechanisms on Metal Surfaces (e.g., Copper)

This compound and its derivatives have been extensively investigated as highly efficient corrosion inhibitors, particularly for protecting copper and its alloys. acs.orgresearchgate.netjst.go.jpresearchgate.net The mechanism involves the formation of a protective barrier on the metal surface that insulates it from the corrosive environment.

Research has demonstrated that N,N-dibenzyldithiocarbamate acid (DBDC) spontaneously forms a well-ordered, thin film on copper surfaces through a process of self-assembly. acs.orgresearchgate.net This self-assembled monolayer (SAM) consists of this compound molecules that firmly adhere to the copper, creating a dense and hydrophobic protective layer. acs.orgresearchgate.net Similarly, zinc this compound has been used to prepare SAMs on Cu-Ni alloys, significantly enhancing their corrosion resistance in seawater. researchgate.net The formation of these SAMs is a critical step in the corrosion inhibition process, as the organized molecular layer acts as a physical barrier to corrosive species. acs.orgresearchgate.net

The effectiveness of this compound as a corrosion inhibitor has been quantified through various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). acs.orgresearchgate.net These studies consistently report very high inhibition efficiencies. For example, N,N-dibenzyldithiocarbamate acid achieved a remarkable 99.7% efficiency for copper in a 0.5 M sulfuric acid solution. acs.orgjst.go.jp In another study, a SAM of zinc this compound on a Cu-Ni alloy surface demonstrated a corrosion inhibition efficiency of 97.70%. researchgate.net

Surface analysis techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide visual confirmation of the protective film's effects. acs.orgresearchgate.net These analyses reveal that in the presence of this compound, the copper surface becomes significantly smoother compared to an unprotected surface exposed to a corrosive medium. acs.orgresearchgate.net This smoothness is indicative of a uniform, protective film that prevents localized corrosion attacks. researchgate.net

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| N,N-Dibenzyldithiocarbamate Acid (DBDC) | Copper | 0.5 M H₂SO₄ | 99.7% | Forms a firm, hydrophobic SAM. Adsorption follows Langmuir isotherm. | acs.orgresearchgate.netjst.go.jp |

| Zinc this compound | Cu-Ni Alloy | Seawater | 97.70% | Optimal performance at 10 mmol/L concentration and 20 min self-assembly time. | researchgate.net |

To understand the inhibition mechanism at a molecular level, experimental findings have been supplemented with theoretical and computational studies. acs.orgresearchgate.net Quantum chemical calculations, such as those based on Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations are used to model the interaction between the this compound molecule and the metal surface. acs.orgresearchgate.net

These theoretical approaches help to interpret the experimental results by elucidating the electronic properties of the inhibitor molecule and its adsorption behavior. acs.orgresearchgate.net For N,N-dibenzyldithiocarbamate acid, computational studies have confirmed that the molecule can firmly adhere to the copper surface, which supports the high inhibition efficiency observed in experiments. acs.orgresearchgate.net Such in silico investigations provide valuable insights into the relationship between the molecular structure of the inhibitor and its protective performance, guiding the design of new and even more effective corrosion inhibitors. researchgate.net

Biomolecular Interactions and Enzymatic Modulation Research

Mechanistic Investigations of Enzyme Inhibition by Dibenzyldithiocarbamate

Dithiocarbamates, including this compound, have been investigated for their capacity to inhibit various enzymes, a characteristic that underpins their potential therapeutic applications. The primary mechanism of inhibition often involves the interaction of the dithiocarbamate (B8719985) moiety with metal ions that are crucial for the catalytic function of metalloenzymes. nih.gov

One of the key areas of research is the inhibition of metallo-β-lactamases (MBLs). nih.gov These enzymes are zinc-dependent and play a significant role in antibiotic resistance by hydrolyzing β-lactam antibiotics. chemrxiv.orgmdpi.com Dithiocarbamates can act as chelating agents, binding to the zinc ions in the active site of MBLs, thereby inactivating the enzyme. nih.govchemrxiv.org This prevents the degradation of antibiotics like carbapenems, potentially restoring their efficacy against resistant bacterial strains. nih.gov

The mode of enzyme inhibition by dithiocarbamates can vary and includes several types:

Competitive Inhibition: In this mode, the inhibitor molecule resembles the substrate and competes for binding to the active site of the enzyme. wikipedia.orgjackwestin.com This reduces the rate of catalysis by decreasing the number of enzyme molecules bound to the substrate. asutoshcollege.in

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency without blocking substrate binding directly. jackwestin.commicrobenotes.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the turnover number of the enzyme. jackwestin.comasutoshcollege.in

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which is particularly effective at high substrate concentrations. wikipedia.orgjackwestin.com

Research into specific dithiocarbamate derivatives has provided insights into their inhibitory mechanisms. For instance, studies on various dithiocarbamate compounds have demonstrated their potential as inhibitors of enzymes implicated in a range of diseases.

Table 1: Types of Enzyme Inhibition

| Inhibition Type | Description |

|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. wikipedia.orgjackwestin.com |

| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation. jackwestin.commicrobenotes.com |

| Mixed | Inhibitor binds to both the enzyme and the enzyme-substrate complex. jackwestin.comasutoshcollege.in |

Ligand-Biomacromolecule Interaction Analysis

The interaction of this compound and related compounds with biomacromolecules, particularly proteins, is a critical area of study for understanding their biological effects. Various spectroscopic and computational methods are employed to analyze these interactions.

Fluorescence spectroscopy is a widely used technique to study the binding of ligands to proteins like human serum albumin (HSA) and bovine serum albumin (BSA). nih.govnih.gov These proteins have intrinsic fluorescence due to the presence of amino acids like tryptophan. nih.gov When a ligand binds to the protein, it can cause a quenching (decrease) of this fluorescence. The nature of this quenching—static (formation of a ground-state complex) or dynamic (collisional)—provides information about the binding mechanism. nih.govrsc.org

Studies on the interaction of dithiocarbamate complexes with serum albumins have often revealed a static quenching mechanism, indicating the formation of a stable complex. nih.govnih.gov Thermodynamic parameters, such as enthalpy and entropy changes, can be calculated from these studies to determine the primary forces driving the interaction, such as hydrophobic forces or hydrogen bonding. nih.gov

Circular dichroism (CD) spectroscopy is another powerful tool used to investigate whether the binding of a ligand induces changes in the secondary structure of the protein. nih.gov Computational methods, such as molecular docking, are also utilized to predict the binding site of the ligand on the protein and to visualize the specific interactions at the atomic level. nih.govjelsciences.com These simulations can help identify the amino acid residues involved in the binding and the types of intermolecular forces at play, including van der Waals forces and hydrogen bonds. nih.govjelsciences.com

Techniques like surface plasmon resonance (SPR) offer real-time monitoring of biomolecular interactions without the need for labeling, providing data on binding affinity and kinetics. nih.gov NMR spectroscopy is another valuable tool for studying protein-ligand interactions at an atomic level. nih.govspringernature.com

Table 2: Techniques for Ligand-Biomacromolecule Interaction Analysis

| Technique | Information Provided |

|---|---|

| Fluorescence Spectroscopy | Binding mechanism (static/dynamic quenching), binding constants. nih.govnih.gov |

| Circular Dichroism (CD) | Changes in protein secondary structure upon ligand binding. nih.gov |

| Molecular Docking | Prediction of binding site and specific intermolecular interactions. nih.govjelsciences.com |

| Surface Plasmon Resonance (SPR) | Real-time kinetics and affinity of binding. nih.gov |

Studies on Redox Activity and Antioxidant Mechanisms

Dithiocarbamates, including this compound, exhibit complex redox behavior, acting as both antioxidants and pro-oxidants depending on the cellular environment. mdpi.com Their antioxidant properties are often attributed to their ability to scavenge free radicals and chelate transition metal ions that can catalyze oxidative reactions. researchgate.netresearchgate.net

The antioxidant mechanism of dithiocarbamates involves the donation of an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. researchgate.netresearchgate.net This process is crucial in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govmdpi.com Oxidative stress is implicated in the pathogenesis of numerous diseases. mdpi.com

In the context of hydrocarbon autoxidation, a free radical chain reaction, metal dithiocarbamates have been shown to be potent antioxidants. researchgate.netresearchgate.net For instance, studies investigating the oxidation inhibition time of cumene (B47948) demonstrated that zinc and molybdenum dithiocarbamates significantly delayed oxidation. researchgate.netresearchgate.net The antioxidant efficacy can be influenced by the nature of the alkyl groups attached to the dithiocarbamate, with shorter alkyl chains sometimes showing better antioxidant properties. researchgate.net

Furthermore, a synergistic effect has been observed when molybdenum this compound is combined with other antioxidants like zinc dialkyldithiophosphate (ZDDP), resulting in a greater oxidation inhibition time than either compound alone. researchgate.netresearchgate.net

The cellular redox state is maintained by a complex network of antioxidant systems, including enzymes and small molecule antioxidants. frontiersin.orgresearchgate.net Dithiocarbamates can influence this balance, and their ability to modulate redox signaling pathways is an active area of research. nih.gov

Table 3: Antioxidant Activity of Dithiocarbamates in Cumene Oxidation

| Antioxidant | Oxidation Inhibition Time (min) |

|---|---|

| None | 0 |

| Zinc Dialkyldithiophosphate (ZDDP) | ~14 researchgate.net |

| Zinc Dithiocarbamates (various alkyl groups) | 50 - 105 researchgate.net |

| Molybdenum Dithiocarbamates (various alkyl groups) | 60 - 210 researchgate.net |

Research into Antimicrobial and Antifungal Action at the Molecular Level

The antimicrobial and antifungal properties of this compound and its derivatives are well-documented. mdpi.com The mechanisms underlying these activities are multifaceted and often target fundamental cellular processes in microorganisms.

A primary mechanism of antifungal action is the disruption of the fungal cell membrane. researchgate.net Many antifungal agents target ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. amazonaws.com Dithiocarbamates can interfere with the integrity of this membrane, leading to the leakage of essential intracellular components and ultimately cell death. researchgate.net Another important target is the fungal cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress. nih.gov Some antifungal compounds work by inhibiting the synthesis of crucial cell wall components like glucan or chitin. researchgate.netnih.gov

At the molecular level, dithiocarbamates can exert their antimicrobial effects by:

Inhibiting essential enzymes: As discussed previously, the inhibition of metalloenzymes is a key mechanism. In bacteria, this can include enzymes involved in metabolism or cell wall synthesis.

Interfering with nucleic acid and protein synthesis: Some antimicrobial compounds can block the replication of DNA or the transcription and translation processes, thereby halting cell growth and proliferation. mdpi.com

Disrupting metabolic pathways: Alkaloids, for example, can disrupt the metabolic processes of bacteria. mdpi.com

Altering cell membrane permeability: Changes to the cell membrane can disrupt ion gradients and nutrient transport, leading to cell death. mdpi.com

The effectiveness of dithiocarbamate complexes can be influenced by the coordinated metal ion. For example, studies have shown that nickel and palladium dithiocarbamate complexes exhibit different levels of effectiveness against various fungal species. researchgate.net Molecular docking studies can be used to predict the interactions between dithiocarbamate derivatives and microbial target proteins, providing insights into their potential as antimicrobial agents. mdpi.comjosa.ro

Table 4: General Molecular Mechanisms of Antimicrobial/Antifungal Action

| Mechanism | Description |

|---|---|

| Cell Membrane Disruption | Interferes with the integrity of the fungal cell membrane, often by targeting ergosterol. researchgate.netamazonaws.com |

| Cell Wall Synthesis Inhibition | Inhibits the production of essential cell wall components like glucan and chitin. researchgate.netnih.gov |

| Enzyme Inhibition | Blocks the activity of essential enzymes in metabolic or biosynthetic pathways. |

Theoretical and Computational Chemistry Approaches in Dibenzyldithiocarbamate Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of dibenzyldithiocarbamate and its metal complexes. nrel.govwikipedia.org DFT methods are used to optimize molecular geometries, calculate electronic properties, and analyze chemical bonding. nih.gov

Research on N,N-dibenzyl dithiocarbamate (B8719985) acid (DBDC) as a corrosion inhibitor for copper utilized DFT to understand its protective mechanism. researchgate.netacs.org Calculations revealed the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically located on the dithiocarbamate group, specifically the sulfur atoms, indicating these are the primary sites for electron donation to the vacant d-orbitals of a metal surface. researchgate.net The LUMO distribution indicates the regions most likely to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net

Key quantum chemical parameters calculated for this compound derivatives often include:

E(HOMO): The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.

E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), which correlates with chemical reactivity.

Mulliken Atomic Charges: These calculations help identify the specific atoms that are the most active centers for interaction, such as the sulfur and nitrogen atoms in the dithiocarbamate moiety. nrel.gov

In studies of palladium(II) and platinum(II) complexes with a modified this compound ligand, DFT was employed to analyze the nature of intramolecular metal-sulfur (M–S) and C-H···S interactions observed in their crystal structures. uaeh.edu.mxuaeh.edu.mx Similarly, DFT calculations for phenylmercury(II) this compound were used to optimize its geometry and were corroborated by Time-Dependent DFT (TD-DFT) to assign electronic absorption bands. nih.gov These theoretical investigations provide a fundamental understanding of the bonding and electronic transitions that govern the properties of these compounds. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| E(HOMO) | -5.98 eV | Indicates high electron-donating ability, facilitating adsorption onto metal surfaces. |

| E(LUMO) | -1.35 eV | Represents the capacity to accept electrons from a metal surface. |

| Energy Gap (ΔE) | 4.63 eV | A smaller energy gap suggests higher reactivity of the molecule. |

| Dipole Moment (μ) | 3.87 Debye | A non-zero dipole moment influences adsorption behavior through electrostatic interactions. |

| Mulliken Charge on S atoms | -0.086 / -0.088 e | Confirms sulfur atoms as active sites for interaction and bond formation with the metal surface. |

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, making them ideal for investigating adsorption processes and intermolecular interactions. nih.govfrontiersin.org In the context of this compound, MD simulations have been crucial for visualizing and quantifying its interaction with various surfaces, particularly in corrosion science. researcher.liferesearchgate.net

MD simulations have been used to model the adsorption of N,N-dibenzyl dithiocarbamate acid (DBDC) molecules on a copper surface in an aqueous environment. researchgate.netacs.org These simulations show that the DBDC molecules tend to adsorb onto the copper surface in a flat or parallel orientation. This arrangement maximizes the contact between the molecule's active sites (the sulfur atoms and the aromatic benzyl (B1604629) groups) and the metal surface, leading to the formation of a stable and dense protective film. researchgate.netacs.org

The interaction energy between the inhibitor molecule and the metal surface is a key output of MD simulations. mdpi.com A high, negative interaction energy indicates strong and spontaneous adsorption. nih.gov For DBDC, the simulations calculate the binding energy, confirming the stability of the adsorbed layer. researchgate.net The simulations can also elucidate the role of different types of interactions, such as van der Waals forces and electrostatic interactions, which govern the adsorption process. nih.gov Studies on zinc this compound have also utilized MD simulations to explore its self-assembly and adsorption mechanism on alloy surfaces. researcher.life

| Simulation Parameter/Finding | Description | Implication |

|---|---|---|

| Adsorption Conformation | DBDC molecules adsorb in a nearly parallel orientation to the Cu(111) surface. | Maximizes surface coverage and the formation of a compact protective layer. |

| Interaction Energy | High negative value calculated for the energy of interaction between DBDC and the copper surface. | Indicates a strong, spontaneous, and stable adsorption process. |

| Simulation Medium | Simulations are performed in a box containing water molecules to mimic realistic solution conditions. | Allows for the study of solvent effects and the displacement of water molecules from the surface upon inhibitor adsorption. |

| Force Field | COMPASS force field is often used for such systems. researchgate.net | Ensures accurate description of the interatomic potentials for both the organic molecule and the metallic surface. |

In Silico Investigations into Molecular Mechanisms and Properties

In silico investigations encompass a broad range of computational techniques, including DFT, MD, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) models, to explore molecular mechanisms and predict properties. researchgate.netdntb.gov.ua For this compound, these methods have been integrated to build a comprehensive understanding of its function in various applications. acs.orgnjtd.com.ng

In corrosion inhibition research, a multi-dimensional approach combining experimental work with in silico studies has proven effective. researchgate.netacs.org DFT and MD simulations provide a mechanistic interpretation of experimental results, explaining why this compound is an effective inhibitor at the atomic level. researchgate.net Furthermore, QSAR models have been used to evaluate the ecotoxicity of N,N-dibenzyl dithiocarbamate acid, predicting its environmental impact relative to other inhibitors. researchgate.netacs.org One study identified sodium this compound as a substance for further assessment regarding its potential as a persistent, bioaccumulative, and toxic (PBT) substance using QSAR screening. umweltbundesamt.de

In the context of medicinal chemistry, molecular docking studies have been conducted on metal complexes of this compound derivatives. researchgate.net Docking simulations predict the binding mode and affinity of these complexes to the active sites of biological targets, such as microbial enzymes. researchgate.net These studies help to elucidate the mechanism of their antimicrobial or anticancer activity by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with protein residues. researchgate.net Preliminary structure-activity relationship (SAR) analyses for organoruthenium dithiocarbamate complexes, including a dibenzyl derivative, suggest that steric and lipophilic parameters strongly influence their antifungal activity, a finding that can be further explored and quantified through QSAR. nih.gov

Computational Design and Prediction of Novel this compound Derivatives

A significant advantage of computational chemistry is its ability to guide the rational design of new molecules with improved or specialized properties, reducing the need for extensive trial-and-error synthesis. Research on this compound and related compounds increasingly uses computational tools to predict the properties of novel derivatives before they are synthesized. uokerbala.edu.iq

The insights gained from DFT, MD, and QSAR studies on the parent this compound molecule serve as a foundation for designing new derivatives. For example, by understanding that the dithiocarbamate sulfur atoms and benzyl groups are key to its function as a corrosion inhibitor, researchers can computationally screen derivatives with different substituents on the benzyl rings. researchgate.netacs.org The goal would be to find substituents that enhance electron-donating ability or increase surface adsorption energy, thereby improving inhibition efficiency.

In medicinal chemistry, computational design is used to create derivatives with enhanced biological activity and better selectivity. uokerbala.edu.iq Molecular docking can be used to design phthalimide-dithiocarbamate hybrids with improved inhibitory potential against specific enzymes, such as those implicated in Alzheimer's disease. uokerbala.edu.iq Similarly, QSAR models that correlate molecular descriptors (e.g., lipophilicity, electronic properties) with antifungal activity can be used to predict the potency of unsynthesized this compound derivatives. nih.gov This predictive power allows chemists to prioritize the synthesis of the most promising candidates, accelerating the discovery of new therapeutic agents. acs.org

Future Research Directions and Emerging Areas for Dibenzyldithiocarbamate

Expanding Synthetic Methodologies and Process Optimization for Scalability

The progression of dibenzyldithiocarbamate from laboratory-scale curiosity to industrial staple depends on the development of advanced synthetic methods that are both efficient and environmentally responsible. A primary goal is to streamline production to make it more scalable and cost-effective.